molecular formula C25H32ClN3O2S B2982771 2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1330303-49-5

2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No.: B2982771
CAS No.: 1330303-49-5
M. Wt: 474.06
InChI Key: LKIZTBJCJDIIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a synthetic acetamide derivative with a complex multi-substituted structure. Its core consists of:

  • A 3,4-dimethylphenyl group linked to the acetamide carbonyl.
  • A 4-methylbenzo[d]thiazol-2-yl moiety and a 3-morpholinopropyl group as N-substituents.
  • A hydrochloride salt formulation, enhancing solubility and stability.

The benzo[d]thiazol moiety is structurally analogous to pharmacophores in kinase inhibitors or antimicrobial agents, while the morpholinopropyl group may improve pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S.ClH/c1-18-8-9-21(16-20(18)3)17-23(29)28(11-5-10-27-12-14-30-15-13-27)25-26-24-19(2)6-4-7-22(24)31-25;/h4,6-9,16H,5,10-15,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIZTBJCJDIIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC(=C(C=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C25H32ClN3O2
  • Molecular Weight : 474.1 g/mol
  • CAS Number : 1216695-55-4

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities including anticancer properties.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cancer cells. The benzothiazole derivative is believed to inhibit key signaling pathways involved in cell proliferation and survival. This activity is often mediated through:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit NEK family kinases, which are implicated in various cancers. Targeting these kinases can disrupt cancer cell cycle progression and promote apoptosis .
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Anticancer Activity

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)10.0
A549 (Lung)8.5

These values indicate that the compound exhibits significant cytotoxicity, with lower IC50 values suggesting higher potency against MCF-7 cells compared to other lines.

Mechanistic Studies

Recent research has utilized molecular docking studies to elucidate the interaction between this compound and target proteins involved in cancer progression:

  • Target Proteins : The compound shows promising interactions with proteins such as TP53 and caspase-3, which are crucial for regulating apoptosis and cell cycle control .

Case Studies

Several studies have highlighted the therapeutic potential of benzothiazole derivatives, including this compound:

  • Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • In Vivo Efficacy : Preliminary animal studies indicated that administration of the compound resulted in tumor regression in xenograft models, suggesting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents :

  • The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to electron-withdrawing substituents like 3,4-dichlorophenyl () or 4-chlorophenylthio (). This may enhance membrane permeability but reduce polar interactions .
  • Nitro groups () and methoxy groups () introduce contrasting electronic effects, impacting binding to targets like enzymes or receptors.

Dual benzo[d]thiazol groups () suggest enhanced rigidity and specificity for certain biological targets.

Amine Substituents: The morpholinopropyl group in the target compound offers a cyclic tertiary amine, balancing solubility and steric bulk. In contrast, dimethylaminopropyl () is more flexible but less polar .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound Compound
Molecular Weight 468.04 g/mol 303.17 g/mol 501.5 g/mol 474.06 g/mol
Polar Surface Area ~90 Ų ~70 Ų ~120 Ų ~110 Ų
logP (Predicted) ~3.5 ~2.8 ~2.0 ~3.0
Solubility High (HCl salt) Moderate (neutral) Moderate (HCl salt) High (HCl salt)

Key Insights:

  • The target compound’s hydrochloride salt and morpholine group likely enhance aqueous solubility compared to neutral analogs (e.g., ).
  • Higher logP values correlate with increased lipophilicity due to methyl groups, suggesting improved blood-brain barrier penetration relative to chlorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.